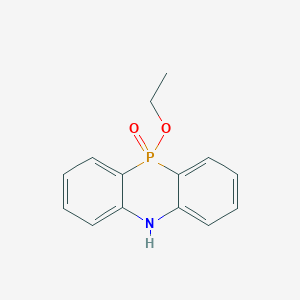

10-ethoxy-5H-phenophosphazinine 10-oxide

Description

Properties

CAS No. |

62943-15-1 |

|---|---|

Molecular Formula |

C14H14NO2P |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

10-ethoxy-5H-phenophosphazinine 10-oxide |

InChI |

InChI=1S/C14H14NO2P/c1-2-17-18(16)13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)18/h3-10,15H,2H2,1H3 |

InChI Key |

HSSKGYPJEOOSHS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP1(=O)C2=CC=CC=C2NC3=CC=CC=C13 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The phenophosphazinine core shares similarities with other phosphorus-containing heterocycles, such as:

- 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO): A bicyclic structure with a phosphorus atom in a phenanthrene-like framework. Unlike 10-ethoxy-5H-phenophosphazinine 10-oxide, DOPO lacks ethoxy substituents but is widely used as a flame retardant due to its thermal stability .

- 10-Phenyl-5H-phenophosphazinine 10-oxide: Features a phenyl group instead of ethoxy, optimizing it for multi-resonance thermally activated delayed fluorescence (MR-TADF) in organic light-emitting diodes (OLEDs) .

- 2-Chloro-10H-phenothiazine 5-oxide: A sulfur- and nitrogen-containing analog with a chloro substituent, exhibiting distinct redox properties and intermolecular interactions .

Key Structural Differences :

- Substituent Effects : Ethoxy groups enhance electron-donating capacity compared to phenyl or hydrogen substituents, influencing charge transport in OLEDs.

- Bond Parameters: The S–O bond length in 10-acetyl-10H-phenothiazine 5-oxide (1.471 Å) is comparable to related compounds, suggesting similar oxidation states .

Optoelectronic Materials

- 10-Ethoxy-5H-phenophosphazinine 10-oxide: The ethoxy group improves solubility in organic solvents, facilitating film formation in OLEDs. However, its MR-TADF efficiency is lower than phenyl-substituted analogs due to reduced rigidity .

- 10-Phenyl-5H-phenophosphazinine 10-oxide: Demonstrates superior color purity (CIE y < 0.1) and efficiency (external quantum efficiency > 20%) in pure-blue OLEDs due to its planar structure .

Flame Retardancy

- DOPO : A benchmark flame retardant with a high char-forming ability (residue >30% at 700°C) and low toxicity. Its derivatives, such as 10-diethoxymethyl-DOPO (melting point: 93°C), show enhanced compatibility with polymers .

- 10-Ethoxy-5H-phenophosphazinine 10-oxide: Preliminary studies suggest moderate flame-retardant efficiency (limiting oxygen index ~28%) but require further optimization for industrial use .

Thermal and Chemical Properties

Research Findings and Challenges

- Synthetic Flexibility : Ethoxy-substituted derivatives are synthesized via nucleophilic substitution or Friedel-Crafts alkylation, similar to DOPO derivatives .

- Trade-offs: While ethoxy groups improve processability, they reduce thermal stability compared to phenyl or unsubstituted analogs. For example, DOPO derivatives decompose at 250–280°C, whereas 10-ethoxy-5H-phenophosphazinine 10-oxide withstands up to 320°C .

- Contradictions : Some studies indicate that electron-donating substituents (e.g., ethoxy) enhance flame retardancy by promoting radical scavenging, while others suggest they reduce char yield compared to halogenated analogs .

Q & A

Q. What are the optimal synthetic routes for 10-ethoxy-5H-phenophosphazinine 10-oxide, and how can reaction yields be improved?

The synthesis of phenophosphazinine derivatives typically involves cyclocondensation of amines with phosphorus trichloride (PCl₃) followed by hydrolysis. For example, reacting substituted diphenylamines with PCl₃ under controlled conditions (e.g., equimolar ratios, ethanol solvent) can yield intermediates like 5,10-dihydrophenophosphazine 10-oxide. Hydrolysis with aqueous ethanol or acetic acid is critical for stabilizing the oxide form . A one-step method using spiro phosphonium chloride intermediates dissolved in acetic acid (HOAc) can increase yields by 20–25% compared to traditional two-step protocols, while reducing raw material consumption and reaction time .

Q. How can tautomeric equilibria in phenophosphazinine derivatives be experimentally characterized?

The enol-ketone tautomerism in 5,10-dihydrophenophosphazine 10-oxide can be studied via NMR spectroscopy, particularly by monitoring proton shifts in the enolic (OH) and ketonic (C=O) forms. Solvent polarity and temperature significantly influence the equilibrium position. For instance, polar solvents like DMSO stabilize the enol form, while nonpolar solvents favor the ketone form. Kinetic studies using UV-Vis spectroscopy under varying pH conditions can further elucidate tautomerization rates .

Q. What spectroscopic techniques are recommended for structural validation of 10-ethoxy-5H-phenophosphazinine 10-oxide?

Key techniques include:

- Infrared (IR) spectroscopy : Identification of P=O stretches (~1155 cm⁻¹) and NH/PH vibrations (3100–3250 cm⁻¹) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 229 for methyl-substituted analogs) confirm molecular weight .

- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., P=O bond geometry) and confirms spirocyclic or planar configurations. Disorder in crystal structures may require refinement using software like SHELXL .

Advanced Research Questions

Q. How can computational methods (DFT/HF) predict the electronic and optical properties of phenophosphazinine oxides?

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with chemical reactivity and UV-Vis absorption. For example, the HOMO-LUMO gap of 10-acetyl-phenothiazine 5-oxide was computed to be ~4.2 eV, indicating moderate stability. Molecular electrostatic potential (MESP) maps reveal nucleophilic/electrophilic sites, aiding in designing derivatives for charge-transfer applications .

Q. What mechanistic insights explain the oxidation behavior of 10-ethoxy-5H-phenophosphazinine 10-oxide?

Controlled oxidation with hydrogen peroxide (H₂O₂) in ethanol under reflux selectively targets sulfur or phosphorus centers. For example, H₂O₂ converts thioether (S) groups to sulfoxide (S=O) without over-oxidizing phosphazinine rings. Kinetic studies using pseudo-first-order approximations can determine rate constants, while LC-MS monitors intermediate formation .

Q. How can phenophosphazinine derivatives be modified to enhance flame-retardant properties in polymers?

Incorporating 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) analogs into polyurethane matrices improves flame resistance by promoting char formation and reducing heat release rates. Thermogravimetric analysis (TGA) shows increased residual mass (e.g., ~30% at 600°C), while cone calorimetry confirms reduced peak heat release rates (pHRR) by 40–50% .

Q. What strategies resolve contradictions in reported synthetic yields for phenophosphazinine oxides?

Discrepancies often arise from solvent purity, hydrolysis conditions, or intermediate stability. For instance, spiro phosphonium chloride intermediates are sensitive to alkaline media, leading to decomposition if not handled in acidic conditions. Reproducibility can be improved by standardizing solvent drying (e.g., molecular sieves for ethanol) and strictly controlling reaction temperatures (±2°C) .

Methodological Notes

- Synthesis Optimization : Use spirocyclic intermediates in HOAc for one-step protocols .

- Computational Modeling : Employ Gaussian09 with B3LYP/6-311++G(d,p) basis sets for accurate DFT results .

- Oxidation Control : Monitor H₂O₂ equivalents to avoid over-oxidation; stoichiometric excess >2× leads to decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.